molecular formula C23H25N3O4 B11455406 Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11455406
M. Wt: 407.5 g/mol
InChI Key: UVNUPIYMIOXKFE-UHFFFAOYSA-N
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Description

Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Isopropyl: Refers to the isopropyl group (CH₃-CH-CH₃), which is attached to the central core.

    4-(3,4-dimethoxyphenyl): Indicates the substitution pattern on the benzimidazole ring. The phenyl group has two methoxy (OCH₃) substituents at positions 3 and 4.

    2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: This mouthful of a name describes the fused heterocyclic system. It combines a pyrimidine ring (dihydropyrimidine) with a benzimidazole ring, forming an intriguing scaffold.

Preparation Methods

The synthesis of Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps

    One-Pot Reductive Cyclization:

Chemical Reactions Analysis

Scientific Research Applications

Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has diverse applications:

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, but detailed studies are needed.
  • Further research is essential to unravel its precise mechanism.

Comparison with Similar Compounds

  • While I couldn’t find direct analogs, its fused heterocyclic structure sets it apart.
  • Similar compounds may exist in the literature, but further exploration is necessary.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O4/c1-13(2)30-22(27)20-14(3)24-23-25-16-8-6-7-9-17(16)26(23)21(20)15-10-11-18(28-4)19(12-15)29-5/h6-13,21H,1-5H3,(H,24,25)

InChI Key

UVNUPIYMIOXKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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